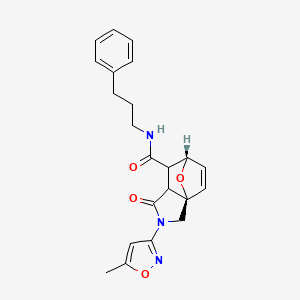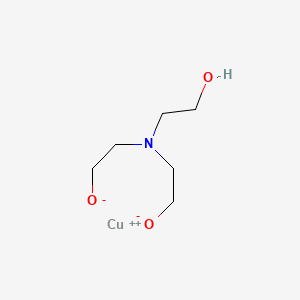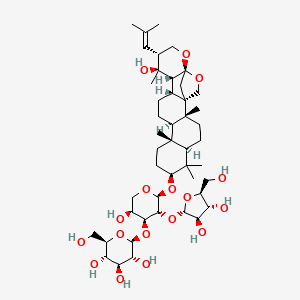
(-)-Bacopasaponin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bacopasaponin C can be isolated from Bacopa monnieri through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol or ethanol to extract the saponins from the plant material. The extract is then subjected to chromatographic techniques to separate Bacopasaponin C from other saponins .
Industrial Production Methods
In an industrial setting, the production of Bacopasaponin C can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods involve cultivating Bacopa monnieri cells in bioreactors under optimized conditions to increase the yield of Bacopasaponin C .
化学反応の分析
Types of Reactions
Bacopasaponin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups in the molecule.
Substitution: This reaction can involve the replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
科学的研究の応用
Chemistry: Used as a model compound for studying the chemical behavior of saponins.
Biology: Investigated for its effects on cell signaling pathways and gene expression.
Medicine: Studied for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Used in the formulation of dietary supplements and herbal medicines aimed at enhancing cognitive function and overall brain health
作用機序
Bacopasaponin C exerts its effects through several mechanisms:
Neuroprotection: It promotes neuron communication by increasing the growth of nerve endings (dendrites) and modulating neurotransmitter levels, including acetylcholine, serotonin, and dopamine
Antioxidant Activity: It reduces oxidative stress by neutralizing free radicals and enhancing the activity of antioxidant enzymes
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation in neural tissues
類似化合物との比較
Bacopasaponin C is part of a group of saponins found in Bacopa monnieri, including:
- Bacoside A3
- Bacopaside II
- Bacopaside X
- Bacopasaponin F
Uniqueness
Compared to other saponins, Bacopasaponin C has shown unique properties in terms of its neuroprotective and anticancer activities. It has been found to be less toxic to normal cells while exhibiting significant cytotoxic effects on cancer cells .
Similar Compounds
- Bacoside A3 : Known for its neuroprotective effects and ability to enhance cognitive function.
- Bacopaside II : Exhibits strong antioxidant and anti-inflammatory properties.
- Bacopaside X : Similar to Bacopasaponin C but with slight structural differences that affect its biological activity .
特性
分子式 |
C46H74O17 |
|---|---|
分子量 |
899.1 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15R,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37-,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 |
InChIキー |
ZOFQVMPJZHCDBS-FFWRZSCYSA-N |
異性体SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C |
正規SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


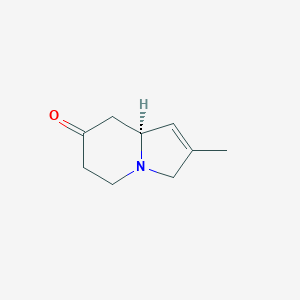
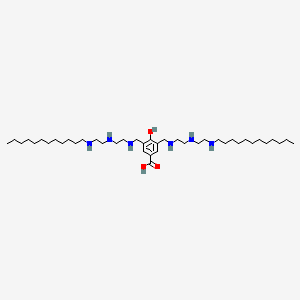
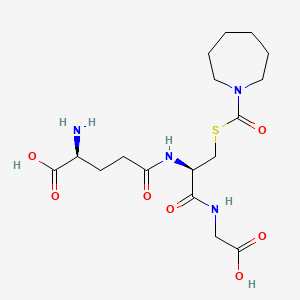

![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)
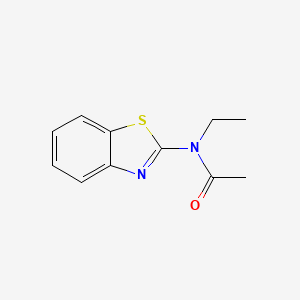
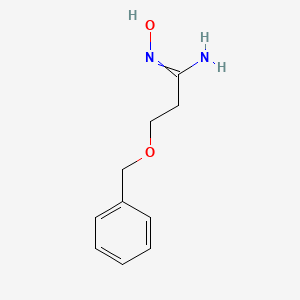
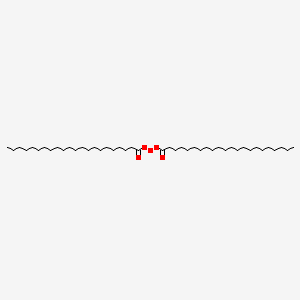
![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
